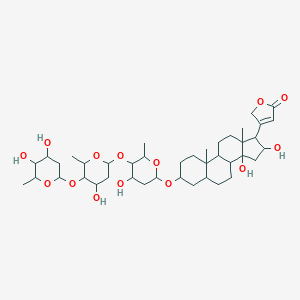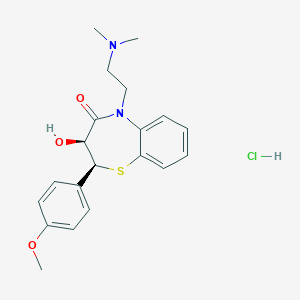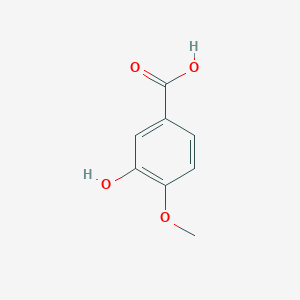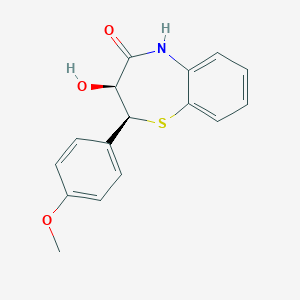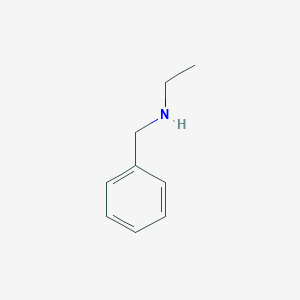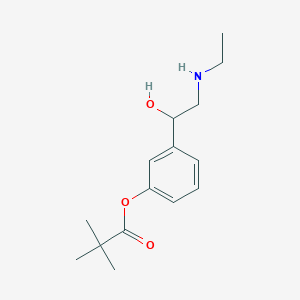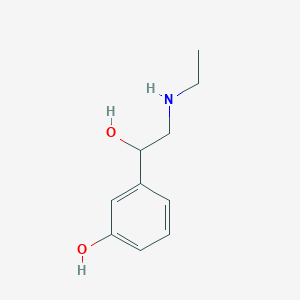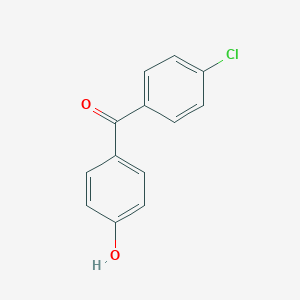
Methyl trityl ether
Descripción general
Descripción
“Methyl trityl ether” is a chemical compound with the formula C20H18O . It is also known by other names such as “Benzene, 1,1’,1’'-(methoxymethylidyne)tris-”, “Ether, methyl trityl”, “Triphenylmethyl methyl ether”, “Trityl methyl ether”, “Methyl triphenylmethyl ether”, and "Triphenylmethanol, methyl ether" .
Synthesis Analysis
The synthesis of this compound involves the reaction of triphenylmethanol with sulfuric acid and methanol . The alcohol group in triphenylmethanol is protonated by the sulfuric acid, making it a better leaving group. Methanol then acts as a nucleophile, attacking the carbocation and forming the ether .
Molecular Structure Analysis
The molecular structure of this compound consists of a central carbon atom bonded to three phenyl groups and one methoxy group . The IUPAC Standard InChI for this compound is InChI=1S/C20H18O/c1-21-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 .
Aplicaciones Científicas De Investigación
Trityl ethers like methyl trityl ether are used in the study of carbohydrates. Tritylation of methyl α- and β-D-xylopyranoside leads to isomeric trityl ethers, useful in structural analysis and separation techniques (Otake & Sonobe, 1983).
In mass spectrometry, triphenylmethyl (trityl) ethers like this compound are used for the protection of alcohols. They aid in determining the isotopic purity of the parent alcohol and direct fragmentation patterns upon electron impact (Sheikh, Duffield, & Djerassi, 1968).
This compound is utilized in polymer science. Trityl terminated polymers, obtained through polymerization processes, can serve as initiators for further polymerization, facilitating the creation of block copolymers (Acar & Küçüköner, 1997).
In organic chemistry, trityl ethers are useful for protecting group strategies. They can be selectively deprotected to alcohols under certain conditions, making them valuable in multi-step synthesis processes (Yadav & Subba Reddy, 2000).
Trityl methyl ether is also a byproduct in the synthesis of certain pharmaceuticals like Zidovudine. Its formation and manipulation are critical in optimizing synthesis routes for such drugs (Jian-ming, 2006).
Additionally, trityl ethers are used in the selective activation of other ethers, demonstrating their versatility in organic synthesis (Mukaiyama, Nagaoka, Ohshima, & Murakami, 1986).
In the synthesis of amphiphilic block copolymers, trityl ether acid cleavable junction groups are incorporated for creating nanoporous thin films, useful in various applications like sensor technologies (Qi et al., 2020).
Trityl ethers are also investigated in solid-phase synthesis, where they can be prepared in solution and adapted for loading applications on various substrates (Lundquist, Satterfield, & Pelletier, 2006).
Mecanismo De Acción
Target of Action
Methyl trityl ether primarily targets functional groups in organic compounds . It is often used as a protecting group in organic synthesis . The compound’s primary role is to decrease the reactivity of these functional groups, thereby preventing unwanted side reactions during synthesis .
Mode of Action
This compound acts by attaching itself to the functional group in the molecule, thereby protecting it from reacting under synthetic conditions . This protection is particularly important when the molecule is subjected to one or more subsequent steps in the synthesis process .
Biochemical Pathways
The use of this compound affects the biochemical pathways involved in organic synthesis. By acting as a protecting group, it alters the course of the reaction, enabling the successful synthesis of the desired compound . The protected compound is a much weaker acid than the alkyne, and the displacement reaction can be carried out with the alkynide salt without difficulty .
Result of Action
The primary result of this compound’s action is the successful synthesis of the desired compound with minimal side reactions . By protecting reactive functional groups, it allows for more precise control over the reaction, leading to higher yields and fewer byproducts .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of an acid catalyst can facilitate the addition of an alcohol to the double bond of such an ether . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals .
Safety and Hazards
Propiedades
IUPAC Name |
[methoxy(diphenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O/c1-21-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMNIXXVOOMKKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208278 | |
| Record name | Methyl trityl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
596-31-6 | |
| Record name | Methyl trityl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl trityl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl trityl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyltriphenylmethylether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL TRITYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IUO13CXB2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



